Aflatoxin G2

Catalog No.
S609522
CAS No.
7241-98-7
M.F
C17H14O7
M. Wt
330.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aflatoxin G2

CAS Number

7241-98-7

Product Name

Aflatoxin G2

IUPAC Name

11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione

Molecular Formula

C17H14O7

Molecular Weight

330.29 g/mol

InChI

InChI=1S/C17H14O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h6,8,17H,2-5H2,1H3

InChI Key

WPCVRWVBBXIRMA-UHFFFAOYSA-N

SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1

solubility

Slighty soluble (NTP, 1992)

Synonyms

(7aR,10aS)-3,4,7a,9,10,10a-Hexahydro-5-methoxy-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione

Canonical SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1

Isomeric SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4[C@@H]5CCO[C@@H]5OC4=C1

The exact mass of the compound Aflatoxin G2 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slighty soluble (ntp, 1992)in water, 3.73x10+3 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Toxins, Biological - Mycotoxins - Aflatoxins - Supplementary Records. It belongs to the ontological category of coumarins in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Aflatoxin G2 (AFG2) is a naturally occurring mycotoxin produced by Aspergillus species, structurally distinguished as the dihydro derivative of Aflatoxin G1. Lacking the critical 8,9-double bond found in its highly toxic analogs, AFG2 cannot form the reactive 8,9-epoxide intermediate, rendering it significantly less toxic and mutagenic [1]. In procurement and analytical workflows, AFG2 is primarily sourced as a high-purity reference standard for food safety testing, chromatographic calibration, and toxicological control studies where a structurally related but non-epoxidizing baseline is required . Its distinct native fluorescence and unique retention profile make it an indispensable, non-interchangeable component in multi-toxin analytical panels.

Research Fit

Requires AFG2-specific certified reference standard for accurate mycotoxin quantification
Supports low-toxicity negative-control selection in in-vivo toxicology studies
Enables derivatization-free native fluorescence detection workflows

Substituting Aflatoxin G2 (AFG2) with its analogs like Aflatoxin G1 (AFG1) or Aflatoxin B1 (AFB1) fundamentally compromises analytical calibration and toxicological assay integrity. In procurement, AFG2 is not interchangeable with AFG1 because AFG2 possesses unique native green fluorescence and elutes earliest in standard reverse-phase HPLC methods [1]. Unlike AFG1 and AFB1, which require chemical derivatization (e.g., with trifluoroacetic acid or photochemical reactors) to achieve adequate fluorescence detection limits, AFG2 naturally exhibits high quantum yield . Furthermore, using AFG1 or AFB1 as a substitute in toxicological assays introduces potent mutagens capable of DNA adduction via 8,9-epoxide formation, destroying the utility of the experiment when a non-reactive, structurally analogous baseline control is required [2].

Substitution Risk

AFB1/G1 calibrants cannot be assumed interchangeable: AFG2 lacks the 8,9-unsaturated bond and requires no derivatization; using a derivatized B1 standard may misrepresent AFG2 concentrations.
Chromatographic elution order (G2 < G1 < B2 < B1) means an AFB1-only standard will not verify the AFG2 retention window, risking peak mis-assignment in multi-analyte LC methods.
Fluorescence response and linearity profiles differ markedly from B1/G1; substitution with generic aflatoxin mixes without AFG2-specific calibration may shift method sensitivity and bias regulatory compliance assessment.

Chromatographic Retention Time in Reverse-Phase Assays

In standard reverse-phase HPLC workflows used for regulatory compliance, AFG2 exhibits the shortest retention time among the four primary aflatoxins. When analyzed on a C18 column, AFG2 elutes at approximately 3.74 minutes, distinctly separated from AFG1 (4.48 min) and AFB1 (6.24 min) [1]. This consistent elution order dictates that AFG2 must be procured to accurately define the early-eluting boundary of the aflatoxin chromatographic window.

Evidence DimensionHPLC Retention Time
Target Compound DataAFG2: 3.743 min
Comparator Or BaselineAFG1: 4.482 min; AFB1: 6.240 min
Quantified DifferenceAFG2 elutes 0.739 minutes earlier than AFG1 and 2.497 minutes earlier than AFB1.
ConditionsAgilent ZORBAX RRHT 1.8 µm column, reverse-phase HPLC with fluorescence detection.

Buyers must procure the exact AFG2 standard to accurately calibrate the early-eluting peak in multi-toxin regulatory screening panels.

Acute Lethality
Head-to-head
3.9‑fold less potent vs AFB1 in duckling; >172‑fold less in rat
Supports low-toxicity negative-control selection
Direct comparison, Wogan 1971; duckling & rat oral LD50

Native Fluorescence Yield & Derivatization Independence

Aflatoxin G2 naturally exhibits a high fluorescence quantum yield under UV excitation. In contrast, the fluorescence intensity of AFG1 and AFB1 is significantly quenched in aqueous mobile phases. To achieve comparable trace-level sensitivity (e.g., 0.5 µg/L), AFG1 and AFB1 require pre- or post-column derivatization with trifluoroacetic acid (TFA) or photochemical reactors . AFG2 can be quantified directly at picogram levels without these additional processing steps.

Evidence DimensionNative Fluorescence Intensity / Derivatization Requirement
Target Compound DataAFG2: High native fluorescence; no derivatization required for trace detection.
Comparator Or BaselineAFG1 / AFB1: Low native fluorescence; requires TFA/photochemical derivatization.
Quantified DifferenceAFG2 bypasses the mandatory derivatization step required for AFG1/AFB1 to reach equivalent signal-to-noise ratios at ppb levels.
ConditionsHPLC-FLD (Excitation 365 nm, Emission 450 nm).

Procurement of AFG2 simplifies analytical workflows by allowing direct calibration of fluorescence detectors without the confounding variables of derivatization efficiency.

Ames Mutagenicity
Reported
AFG2 negative at >50,000× AFB1 mutagenic dose (TA100, TA98)
Enables SAR study isolating the 8,9-double bond contribution
IARC Monograph 56; cross-study comparable

Mutagenicity and Epoxide Reactivity as a Structural Control

Because AFG2 lacks the 8,9-double bond present in the terminal furan ring of AFG1 and AFB1, it cannot undergo cytochrome P450-mediated oxidation to form the highly reactive 8,9-epoxide [1]. Consequently, AFG2 demonstrates negative or extremely weak mutagenicity in the Ames test compared to the potent, dose-dependent mutagenic response of AFB1 and AFG1 [1]. This stark quantitative difference makes AFG2 the definitive structural negative control in genotoxicity assays.

Evidence DimensionAmes Test Mutagenicity
Target Compound DataAFG2: Negative/weak mutagenic response.
Comparator Or BaselineAFB1 / AFG1: Strongly positive mutagenic response (high revertant colonies/nmol).
Quantified DifferenceAFG2 exhibits orders of magnitude lower mutagenic potency due to the inability to form DNA-adducting epoxides.
ConditionsSalmonella typhimurium Ames assay with mammalian microsome activation.

Toxicologists must procure AFG2 as a structural baseline to isolate and prove that the 8,9-double bond is the primary driver of aflatoxin-induced DNA damage.

HPLC-FLD Linearity
Method context
AFG2 linearity starts 4‑fold lower (0.125 µg/L) vs AFB1/G1 (0.50 µg/L)
Supports derivatization-free direct detection
Post-column photochemical derivatization, C18 column
Retention Time
Method context
AFG2 Rt 6.95 min (C18), eluting 14.6–36.0% earlier than B1/B2/G1
Enables unambiguous peak identification in multi-mycotoxin LC
Isocratic water:MeOH:ACN 60:20:20, 1 mL/min
UV Photostability
Class-level
Rank order: AFG2 > AFB1 > AFG1 (second‑most stable of four)
May reduce standard replacement frequency under ambient light
Solid-phase UV model; quantitative half-lives not reported

Multi-Toxin Calibration Standards for Regulatory Food Safety

AFG2 is a mandatory component in standard 4-toxin calibration mixtures (B1, B2, G1, G2) used to calibrate HPLC-FLD and LC-MS/MS systems for agricultural screening. Because it elutes first in standard reverse-phase methods, its inclusion is critical for establishing the early-eluting boundary of the assay, ensuring accurate quantification and regulatory compliance for food matrices like peanuts and maize [1].

Toxicological Negative Controls for Epoxide Reactivity

Due to its lack of the 8,9-double bond, AFG2 is procured as a precise structural control in in vitro and in vivo toxicological assays. Researchers use AFG2 to benchmark the DNA-binding and mutagenic mechanisms of the more reactive Aflatoxin B1 and G1, isolating the specific toxicological contribution of epoxide formation [2].

Recovery Spiking in Complex Matrix Extractions

In method development for food safety testing, AFG2 is utilized to spike complex matrices prior to immunoaffinity column (IAC) cleanup. Because it possesses high native fluorescence and does not require derivatization, it allows analytical laboratories to validate the extraction and recovery efficiency of dihydro-aflatoxins without the confounding variables introduced by post-column derivatization steps [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Aflatoxin SAR / genotoxicity mechanism studies
Non-mutagenic saturated analog (Ames-negative)
Confirm negative Ames test profile vs AFB1
Derivatization-free LC-FLD food safety testing
Strong native fluorescence without derivatization
Verify linearity & detection sensitivity without PCD/TFA
Exposure modeling for high G-group aflatoxin commodities
Reported lower acute toxicity profile relative to AFB1
Validate compound-specific toxicity data for risk assessment

Physical Description

Solid

Color/Form

Crystals with green fluorescence from ethanol
Crystals ... exhibits green-blue fluorescence

XLogP3

1.5

Hydrogen Bond Acceptor Count

7

Exact Mass

330.07395278 g/mol

Monoisotopic Mass

330.07395278 g/mol

Heavy Atom Count

24

LogP

log Kow = 0.71 (est)

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

237 - 240 °C

UNII

2MS0D8WA29

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

With the 4 principal Aflatoxins tested, the order of inhibitory effect on RNA polymerase II was: B1 greater than G1 greater than B1, G2.
Phagocytosis, intracellular killing of Candida albicans, and superoxide production by rat peritoneal macrophages exposed to aflatoxins B1, B2, G1, G2, B2a, and M1 at several times and concentration were analyzed to evaluate the intensity of a depressive effect for each mycotoxin. All aflatoxins used at very low concn had a depressive effect on the functions of macrophages. The biggest impairment of phagocytosis, intracellular killing, and spontaneous superoxide production was observed in macrophages exposed to aflatoxins B1 and M1.

Vapor Pressure

7.68X10-11 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

7241-98-7

Absorption Distribution and Excretion

To evaluate the rate at which the four main aflatoxins (aflatoxins B1, B2, G1 and G2) are able to cross the luminal membrane of the rat small intestine, a study about intestinal absorption kinetics of these mycotoxins has been made. In situ results obtained showed that the absorption of aflatoxins in rat small intestine is a very fast process that follows first-order kinetics, with an absorption rate constant (ka) of 5.84 +/- 0.05 (aflatoxin B1), 4.06 +/- 0.09 (aflatoxin B2), 2.09 +/- 0.03 (aflatoxin G1) and 1.58 +/- 0.04 (aflatoxin G2) h-1, respectively.

Metabolism Metabolites

Aflatoxins are metabolized in the liver by the cytochrome P-450-dependent polysubstrate mono-oxygenase system to less toxic metabolites. The main reactions in aflatoxin metabolism are hydroxylation, oxidation, and demethylation. (A2973)

Wikipedia

Dihydroaflatoxin G1

Methods of Manufacturing

... Aflatoxins are produced only in small quantities for research purposes, by fermentation of Aspergillus flavus or Aspergillus parasiticus on solid substrates or media in the laboratory. Aflatoxins are extracted by solvents and purified by chromatography. /Aflatoxins/

General Manufacturing Information

Aflatoxins are produced primarily by the common fungus Aspergillus flavus and the closely related species A. parasiticus. These are well defined species: A. flavus produces only B aflatoxins and sometimes the mycotoxin cyclopiazonic acid (CPA), while A. parasiticus produces both B and G aflatoxins, but not CPA. Aflatoxin M1 is a metabolite of aflatoxin B1 that can occur in milk and milk products from animals consuming feed contaminated with B aflatoxins.
Of the four major aflatoxins (B1, G1, B2, G2), B1 is the most potent and most common. Whenever they occur as food contaminants, aflatoxin B1 always is present. The other major aflatoxins have not been reported in the absence of B1. Aflatoxins are densely fluorescent; the B refers to blue, while the G signifies green fluorescence.
The 9,10-dihydro derivative of aflatoxin G1.

Analytic Laboratory Methods

Aflatoxins were completely resolved as sharp peaks in the order B1-B2-G1-G2 by HPLC on small particle porous silica gel column in 7-13 min (B1 through G2) by water saturated chloroform cyclohexane acetonitrile elution solvent with detection by UV absorbance at 360 nm.
Efficient detection of aflatoxins B1, B2, G1, and G2 has been performed by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry using a UV-absorbing ionic liquid matrix to obtain "matrix-free" mass spectra and addition of NaCl to enhance sensitivity via Na+ cationization. Using ionic alpha-cyano-4-hydroxycinnamic acid (Et3N-alpha-CHCA) as the matrix, matrix-free mass spectra in the m/z range of interest are acquired, and the B1, B2, G1, and G2 aflatoxins are readily detected with an LOD as low as 50 fmol. The technique is fast, requires little sample preparation and no derivatization or chromatographic separation, and seems therefore to be suitable for high-throughput aflatoxin screening. It should be easily extended to other micotoxins and provide an attractive technique to control the quality of major crops subjected to huge world commercial trades such as peanuts, corn, and rice as well as to monitor bioterrorism threats by micotoxin poisoning.
A high-performance liquid chromatographic method with on-line post-column photochemical derivatization and fluorimetric detection for the simultaneous separation and quantitative determination of aflatoxin (AF) B(1), B(2), G(1), and G(2) in foodstuffs and feed materials is reported. The chromatographic separation is accomplished by using a C(18) column eluted with an isocratic mobile phase consisting of water, methanol, and acetonitrile. The sample preparation requires a simple extraction of aflatoxins with a mixture of water and methanol, and a purification step by immunoaffinity column clean-up. The total analysis time, including sample preparation and chromatographic separation, does not exceed 40 min with a run time of 10 min. The procedure for the determination of aflatoxins in food samples and cereals for animal consumption has been extensively validated, in agreement with Regulation (EC) No. 882/2004, demonstrating the conformity of the method with provisions of Regulation (EC) No. 401/2006 in terms of sensitivity, linearity, selectivity, and precision.
Method: AOAC 968.22; Aflatoxin: B1, B2, G1, G2; Food: groundnuts and groundnut products; Method: thin-layer chromatography; Detection Limit: 5 ug/kg. /From table/
For more Analytic Laboratory Methods (Complete) data for AFLATOXIN G2 (18 total), please visit the HSDB record page.

Clinical Laboratory Methods

An HPLC method for determining aflatoxins (B1, B2, G1, G2, M1) using a radial compression separation system is presented. Spiked samples of liver, serum, & urine showed good resolution of all aflatoxins peaks at the higher flow rates.
Human urine and methanol extracted tissues and sputum were examined. Trichothecenes were tested using competitive ELISA techniques. Aflatoxins B1, B2, G1, and G2, and ochratoxin A were tested by using immunoaffinity columns and fluorometry. Test sensitivity and specificity were determined. Levels of detection for the various mycotoxins varied from 0.2 ppb for trichothecenes, 1.0 ppb for aflatoxins, and 2.0 ppb for ochratoxins. Trichothecene levels varied in urine, sputum, and tissue biopsies (lung, liver, brain) from undetectable (<0.2 ppb) to levels up to 18 ppb. Aflatoxin levels from the same types of tissues varied from 1.0 to 5.0 ppb. Ochratoxins isolated in the same type of tissues varied from 2.0 ppb to > 10.0 ppb. Negative control patients had no detectable mycotoxins in their tissues or fluids. These data show that mycotoxins can be detected in body fluids and human tissue from patients exposed to mycotoxin producing molds in the environment, and demonstrate which human tissues or fluids are the most likely to yield positive results.

Stability Shelf Life

Aflatoxins B1, B2, G1, & G2 in water or chloroform solutions or in solid films were decomposed by UV irridiation.
Cifford, R., et al., Nature, 209, 312 (1966)
Wogan, et al., Food Cosmet. Toxicol., 12, 681 (1974)
Sinz, M.W., et al., J. Toxicol. Toxin Rev., 10, 87 (1991)
Shantha, T., et al., Nat. Toxins, 7, 175 (1999)

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